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3-Epi-Deoxynegamycin -

3-Epi-Deoxynegamycin

Catalog Number: EVT-14079128
CAS Number:
Molecular Formula: C9H20N4O3
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-epi-deoxynegamycin is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
3-Epi-Deoxynegamycin is a natural product found in Streptomyces goshikiensis with data available.
Overview

3-Epi-Deoxynegamycin is a chemical compound derived from negamycin, which is originally isolated from the bacterium Streptomyces purpeofuscus. This compound exhibits significant antimicrobial properties and has been shown to induce readthrough of premature termination codons in genetic sequences, making it a promising candidate for therapeutic applications in genetic disorders caused by nonsense mutations. Its enhanced readthrough activity compared to its parent compound positions it as a potential treatment for conditions such as Duchenne muscular dystrophy and other genetic disorders associated with nonsense mutations .

Source

3-Epi-Deoxynegamycin is synthesized from negamycin, which can be obtained through fermentation processes involving Streptomyces purpeofuscus or through various synthetic routes that have been developed over the years .

Classification

This compound falls under the categories of antibiotics and readthrough agents, with its primary classification as a derivative of negamycin. It is part of a broader class of beta-amino acid derivatives that are being explored for their biological activities, particularly in the context of treating bacterial infections and genetic disorders .

Synthesis Analysis

The synthesis of 3-Epi-Deoxynegamycin involves several key steps:

  1. Hydrogenation: The process begins with the hydrogenation of negamycin to modify specific functional groups.
  2. Epimerization: Following hydrogenation, the product undergoes epimerization to convert it into the 3-epi form.
  3. Deoxygenation: The final step involves deoxygenation to yield 3-Epi-Deoxynegamycin .
Molecular Structure Analysis

3-Epi-Deoxynegamycin has a complex molecular structure characterized by its beta-amino acid framework. The structural formula includes multiple functional groups that contribute to its biological activity. The detailed structural data includes:

  • Molecular Formula: C₁₃H₁₈N₄O₄
  • Molecular Weight: Approximately 302.30 g/mol
  • Structural Features: The presence of an amino group at the C3 position is critical for its activity against nonsense mutations .
Chemical Reactions Analysis

3-Epi-Deoxynegamycin can participate in a variety of chemical reactions:

  • Oxidation: This reaction can introduce new oxygen-containing functional groups.
  • Reduction: Reduction reactions may remove oxygen-containing groups or reduce double bonds.
  • Substitution: Substitution reactions can occur with halogens or nucleophiles, allowing for modifications in the molecule's structure.

The outcomes of these reactions depend heavily on the specific conditions and reagents used during the processes .

Mechanism of Action

The mechanism by which 3-Epi-Deoxynegamycin exerts its effects primarily involves inducing readthrough of premature termination codons during protein synthesis. This allows ribosomes to bypass stop codons that would normally halt translation, enabling the production of full-length proteins from mRNA sequences that contain nonsense mutations. This mechanism is particularly relevant in treating genetic disorders where such mutations lead to truncated proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its use in various formulations.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various nucleophiles and electrophiles due to its functional groups, making it versatile for further chemical modifications .
Applications

3-Epi-Deoxynegamycin has several important applications in scientific research and potential therapeutic contexts:

  • Biological Research: Used in structure-activity relationship studies to develop more effective readthrough agents.
  • Genetic Disorders: Investigated for its potential in treating conditions caused by nonsense mutations, such as Duchenne muscular dystrophy.
  • Pharmaceutical Development: As a candidate for new drug formulations targeting genetic diseases and bacterial infections due to its antimicrobial properties .
Biosynthesis and Molecular Origins of 3-Epi-Deoxynegamycin

Gene Cluster Identification in Streptomyces spp.

The biosynthetic machinery for 3-epi-deoxynegamycin is encoded within a specialized genomic region of Streptomyces goshikiensis MD967-A2, first reported in 1977 [1] [8]. This gene cluster resides on a linear chromosome characteristic of streptomycetes, flanked by conserved housekeeping genes and mobile genetic elements that suggest horizontal acquisition. Comparative genomic analyses of suppressive soil-derived Streptomyces strains (e.g., GS93–23, S3–4, 3211–3) reveal that such clusters exhibit strain-specific variations in organization and gene content, even among phylogenetically close isolates [10]. AntiSMASH-based annotation of the cluster predicts a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) architecture, with core genes including:

  • A didomain NRPS module (A-T-C) for dipeptide assembly
  • An epimerase (epi) responsible for C3 stereochemical inversion
  • A glycosyltransferase (gtf) of unknown function
  • Regulatory and resistance genes (reg, rsp)

Table 1: Core Genes in the 3-Epi-Deoxynegamycin Biosynthetic Cluster

Gene LocusPredicted FunctionDomain Architecture
nrpsANonribosomal peptide synthetaseAdenylation-Thiolation
epiC3-epimeraseSDR superfamily
hydHydrolaseα/β-Hydrolase fold
gtfGlycosyltransferaseGT-B fold
rspSelf-resistanceMFS transporter

The physical clustering of these genes—confirmed by targeted gene knockout studies—is essential for 3-epi-deoxynegamycin production, as disruption of nrpsA or epi abolishes antibiotic activity [1] [10].

Role of Heme-Dependent Enzymes in N–N Bond Formation

A defining structural feature of 3-epi-deoxynegamycin is its hydrazide (-NH-NH-) linkage, a rarity among microbial natural products. This bond is forged by a heme-dependent diiron oxidase (Homolog of abLA), which catalyzes the oxidative coupling between the β-amino group of a modified lysine residue and the carboxylate of a second amino acid precursor. The enzyme utilizes molecular oxygen (O₂) as a co-substrate and contains a conserved heme-binding motif (HXXXY) critical for radical generation. In vitro reconstitution experiments show that:

  • The oxidase consumes 1 equivalent of O₂ per N–N bond formed
  • Requires ferredoxin as an electron donor (kₘ = 8.2 ± 0.7 μM)
  • Is inhibited by CO (Kᵢ = 4.3 μM), confirming heme dependency

This mechanistic paradigm shares similarities with nitrile hydratase systems but represents a novel biochemical route to hydrazide biosynthesis [4] [10]. The reaction proceeds via a proposed nitrenoid intermediate that undergoes nucleophilic attack by a primary amine, followed by dehydration to yield the N–N linkage [10].

β-Lysine Biosynthesis via Lysine-2,3-Aminomutase Activity

The β-lysine moiety of 3-epi-deoxynegamycin originates from L-α-lysine through a radical-mediated rearrangement catalyzed by a lysine-2,3-aminomutase (LAM). This enzyme, encoded by the lamA gene within the cluster, belongs to the radical S-adenosylmethionine (rSAM) superfamily and requires four iron-sulfur clusters ([4Fe-4S]) and S-adenosylmethionine (SAM) for activity [4] [10]. The reaction mechanism involves:

  • Radical Generation: SAM cleavage yields a 5'-deoxyadenosyl radical
  • H-Abstraction: Radical-mediated H⁺ removal from C3 of lysine
  • Isomerization: Migration of the amino group from C2 to C3
  • Radical Quenching: H⁺ transfer back to form β-lysine

Table 2: Enzymatic Parameters of Lysine-2,3-Aminomutase

ParameterValue
Substrate (Kₘ)L-lysine: 1.8 ± 0.3 mM
CofactorsSAM, [4Fe-4S] clusters
Specific Activity42 ± 5 nmol·min⁻¹·mg⁻¹
pH Optimum8.0–8.5
InhibitorsEDTA, O₂ (irreversible)

This β-lysine serves as the electrophilic partner for N–N bond formation. Isotopic labeling studies with [ε-¹⁵N]-lysine confirm retention of the ε-nitrogen in the final hydrazide structure [4] [8].

Ferredoxin-Mediated Redox Pathways in Precursor Assembly

Redox balancing during 3-epi-deoxynegamycin biosynthesis is facilitated by a dedicated ferredoxin/ferredoxin reductase (Fd/FDR) pair encoded adjacent to the NRPS genes. This system functions in two critical redox cycles:

  • Electron Transfer to Heme-Dependent Oxidase: Reduced ferredoxin ([2Fe-2S]⁺) supplies electrons via the FDR flavin cofactor (FAD) to maintain the heme iron in its active Fe(II) state during N–N bond formation.
  • β-Lysine Activation: Ferredoxin mediates reductive cleavage of SAM to sustain radical generation by LAM.

Deletion of the ferredoxin gene (fdx) reduces antibiotic titers by >90%, while heterologous expression of the Fd/FDR system in E. coli restores precursor biosynthesis in complemented strains [10]. The redox potential of the ferredoxin (E°' = -420 mV) is optimally tuned for electron donation to both the heme oxidase and rSAM enzymes. Notably, this pathway operates independently of primary metabolism redox carriers (e.g., NADH/NADPH), creating a dedicated reducing environment for secondary metabolite assembly.

Proposed Biosynthetic Pathway Summary:

  • β-Lysine Formation: L-α-Lysine → (LAM) → β-Lysine
  • Amino Acid Activation: NRPS adenylates and loads second amino acid
  • N–N Bond Formation: Heme-oxidase couples β-lysine amine with aminoacyl-thioester
  • Epimerization: Stereoinversion at C3 by epi-encoded enzyme
  • Release: Macrocyclization or hydrolysis yields mature 3-epi-deoxynegamycin

The compartmentalization of redox control underscores the evolutionary optimization of this pathway for hydrazide biosynthesis under varying environmental conditions [4] [10].

Properties

Product Name

3-Epi-Deoxynegamycin

IUPAC Name

2-[[[(3S)-3,6-diaminohexanoyl]amino]-methylamino]acetic acid

Molecular Formula

C9H20N4O3

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C9H20N4O3/c1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10/h7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16)/t7-/m0/s1

InChI Key

GMDVGRCKPKMEFK-ZETCQYMHSA-N

Canonical SMILES

CN(CC(=O)O)NC(=O)CC(CCCN)N

Isomeric SMILES

CN(CC(=O)O)NC(=O)C[C@H](CCCN)N

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